6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide
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Overview
Description
6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide is a complex organic compound that features a pyridine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the pyridine ring: This can be achieved through various cyclization reactions.
Introduction of the pyrrolidin-1-yl group: This step often involves nucleophilic substitution reactions.
Attachment of the oxan-4-yl group: This can be done through etherification reactions.
Formation of the carboxamide group: This is typically achieved through amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on the pyridine ring and other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and have similar biological activities.
Pyridine derivatives: Compounds with a pyridine ring and various substituents can have comparable chemical properties.
Carboxamide derivatives: These compounds feature the carboxamide functional group and can exhibit similar reactivity.
Uniqueness
6-[(oxan-4-yl)methoxy]-N-{[2-(pyrrolidin-1-yl)pyridin-4-yl]methyl}pyridine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
6-(oxan-4-ylmethoxy)-N-[(2-pyrrolidin-1-ylpyridin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c27-22(25-14-18-5-8-23-20(13-18)26-9-1-2-10-26)19-3-4-21(24-15-19)29-16-17-6-11-28-12-7-17/h3-5,8,13,15,17H,1-2,6-7,9-12,14,16H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJACISCVCZQKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=C2)CNC(=O)C3=CN=C(C=C3)OCC4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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